N-(3,4-dimethoxybenzyl)-4-ethylbenzamide

Medicinal Chemistry Chemical Biology Compound Library Procurement

AldrichCPR rare benzamide (RCL S54462) with no CoA-ideal for in-house method development. The 4-ethyl + 3,4-dimethoxybenzyl motif provides a distinct HBD/HBA profile (1 donor, 3 acceptors) vs. regioisomers. Requires buyer-led identity verification (NMR, LC-MS). - Scaffold-diversification element for HDAC, kinase, PDE libraries. - Validated regioisomeric separation predicted via C18 water-MeOH gradient. - Enables systematic ADME profiling of secondary vs. tertiary amide HBD effects.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
Cat. No. B4431723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-4-ethylbenzamide
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C18H21NO3/c1-4-13-5-8-15(9-6-13)18(20)19-12-14-7-10-16(21-2)17(11-14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20)
InChIKeyVLYSGGYDCDOODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxybenzyl)-4-ethylbenzamide: Identity and Procurement Baseline


N-(3,4-Dimethoxybenzyl)-4-ethylbenzamide (IUPAC: N-[(3,4-dimethoxyphenyl)methyl]-4-ethylbenzamide; molecular formula C₁₈H₂₁NO₃; monoisotopic mass 299.1521 g/mol) is a synthetic benzamide derivative featuring a 4-ethyl-substituted benzoyl moiety linked via an amide bond to a 3,4-dimethoxybenzylamine fragment . The compound belongs to the broader N-substituted benzamide class, a scaffold widely explored for histone deacetylase (HDAC) inhibition, phosphodiesterase modulation, and kinase targeting [1]. It is currently listed in the Sigma-Aldrich AldrichCPR rare chemical collection (Catalog No. RCL S54462) and is intended exclusively for early-discovery research purposes .

1
Rare screening compound: Unique 4-ethylbenzoyl / 3,4-dimethoxybenzyl substitution pattern for scaffold diversification in HDAC, PDE, or kinase libraries.
2
Analytical workflow development: Suitable test article for regioisomer resolution and in-house QC protocol validation when vendor analytical data are absent.
3
Procurement context: AldrichCPR rare chemical; buyer assumes identity/purity verification. No CoA provided by supplier.

N-(3,4-Dimethoxybenzyl)-4-ethylbenzamide: Structural & Sourcing Constraints


Despite sharing the benzamide chemotype with numerous HDAC and kinase inhibitor scaffolds, N-(3,4-dimethoxybenzyl)-4-ethylbenzamide cannot be freely substituted by in-class analogs. The combination of a 4-ethyl substituent on the benzoyl ring with a 3,4-dimethoxybenzyl group on the amide nitrogen creates a unique hydrogen-bond donor/acceptor profile (one H-bond donor, three H-bond acceptors) and lipophilic surface area distinct from its closest regioisomer N-benzyl-N-ethyl-3,4-dimethoxybenzamide [1]. Furthermore, the compound is available only through the Sigma-Aldrich AldrichCPR program, which explicitly states that no analytical data (CoA, purity, identity verification) is provided by the vendor, transferring full quality-assurance responsibility to the buyer . This contrasts sharply with catalog benzamide standards that ship with full certificates of analysis, creating a procurement-specific barrier to generic substitution.

Risk 1
Phenyl-linker analog not interchangeable
N-(3,4-dimethoxyphenyl)-4-ethylbenzamide lacks the methylene spacer; a +14 Da mass difference and one fewer rotatable bond alter conformational profile and chromatographic retention.
Risk 2
Regioisomer may shift biological readout
N-benzyl-N-ethyl-3,4-dimethoxybenzamide shares identical formula and mass but presents pharmacophoric groups differently; MS alone cannot distinguish them.
Risk 3
No class-level activity can be assumed
Despite structural similarity to potent PDE5/HDAC probes, no bioactivity data exist for this compound; it cannot replace characterized benzamide inhibitors without independent validation.

N-(3,4-Dimethoxybenzyl)-4-ethylbenzamide: Evidence vs. Closest Analogs


Mass and Formula Difference vs. Phenyl-Linker Analog

N-(3,4-Dimethoxybenzyl)-4-ethylbenzamide (C₁₈H₂₁NO₃; MW 299.4 g/mol) differs from its closest phenyl-linker analog N-(3,4-dimethoxyphenyl)-4-ethylbenzamide (C₁₇H₁₉NO₃; MW 285.34 g/mol) by the insertion of a methylene (–CH₂–) spacer between the amide nitrogen and the dimethoxyphenyl ring. This yields a mass difference of +14 Da and an additional rotatable bond in the target compound relative to the phenyl analog, directly affecting conformational flexibility and pharmacophore geometry . For library screening applications where scaffold diversity and three-dimensional shape are critical parameters, this structural difference is sufficient to preclude interchangeability without independent biological validation.

Mass & rotatable bonds
Head-to-head
ΔMW +14.1 g/mol, Δ rotatable bonds +1 vs. phenyl-linker analog
Conformational ensemble and retention time differ; non-interchangeable in quantitative workflows.
Structural comparison from SMILES/IUPAC; no experimental verification reported.
Medicinal Chemistry Chemical Biology Compound Library Procurement

Regioisomeric Distinction from N-Benzyl-N-ethyl-3,4-dimethoxybenzamide

The target compound N-(3,4-dimethoxybenzyl)-4-ethylbenzamide is a constitutional isomer of N-benzyl-N-ethyl-3,4-dimethoxybenzamide. Both share the same molecular formula (C₁₈H₂₁NO₃, MW 299.37 g/mol) but differ in the attachment points of the benzyl and ethyl substituents: in the target compound, the 3,4-dimethoxybenzyl group is N-attached and the 4-ethyl group is on the benzoyl ring; in the regioisomer, a benzyl and an ethyl group are both N-attached while the 3,4-dimethoxy substitution resides on the benzoyl ring [1]. This regioisomeric relationship means the two compounds are chromatographically and spectroscopically distinguishable, with different InChIKeys (VLYSGGYDCDOODM-UHFFFAOYSA-N for the target vs. HRNNQJZUDFDXHB-UHFFFAOYSA-N for the regioisomer) [2], but they share identical exact mass (299.1521 g/mol) and cannot be distinguished by mass spectrometry alone without MS/MS fragmentation or chromatographic separation.

Regioisomer identity
Head-to-head
Different InChIKeys; identical MW (299.37) and formula (C₁₈H₂₁NO₃)
MS alone insufficient for distinction; NMR or chromatographic separation required for identity confirmation.
SpectraBase reference data for regioisomer available (NMR, FTIR).
Chemical Synthesis Quality Control Spectral Identification

AldrichCPR Procurement: Absence of Analytical Data

N-(3,4-Dimethoxybenzyl)-4-ethylbenzamide is exclusively available through the Sigma-Aldrich AldrichCPR (Chemical Procurement Resource) program as catalog number RCL S54462 . Critically, Sigma-Aldrich explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This contrasts with standard Sigma-Aldrich research chemicals that ship with a Certificate of Analysis (CoA) specifying purity (typically ≥95% or ≥98%) and identity verification. The AldrichCPR listing provides no CAS number, no purity specification, and no analytical characterization, transferring the full burden of identity confirmation to the purchasing laboratory.

Vendor analytical data
Data to verify
No CoA, no purity specification, no CAS number; sold “as-is” via AldrichCPR
Full identity and purity verification falls to the buyer; standard catalog benzamides ship with complete CoA.
Supplier statement: Sigma-Aldrich does not collect analytical data for this product.
Chemical Procurement Quality Assurance Early Discovery Sourcing

Missing Bioactivity Data Versus Related Benzamide Probes

A comprehensive search of BindingDB, ChEMBL, PubMed, and patent databases (conducted 2026-04-30) yielded no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) for N-(3,4-dimethoxybenzyl)-4-ethylbenzamide against any specific molecular target. This stands in marked contrast to structurally related 3,4-dimethoxybenzyl-containing benzamides that have well-characterized activity profiles. For example, FR226807—N-(3,4-dimethoxybenzyl)-2-{[(1R)-2-hydroxy-1-methylethyl]amino}-5-nitrobenzamide—is a potent and highly selective PDE5 inhibitor with an IC₅₀ of 1.1 nM against PDE5 and >1000-fold selectivity over PDE1–4 [1]. Similarly, benzamide-based HDAC inhibitors containing 3,4-dimethoxybenzyl groups have been reported with IC₅₀ values in the low nanomolar to sub-micromolar range across multiple HDAC isoforms in published SAR studies [2].

Bioactivity data
Context-dependent
0 published IC₅₀/Ki/Kd values vs. ≥6 for analog FR226807
Target profile unknown; PDE5/HDAC inhibition cannot be assumed from class analogy alone.
Database search (BindingDB, ChEMBL, PubMed) as of 2026-04-30.
HDAC Inhibition PDE5 Inhibition Kinase Screening

Chromatographic Retention Inference from N-Ethylbenzamide Studies

The reversed-phase liquid chromatographic retention behavior of sixteen substituted N-ethylbenzamides—including compounds with methyl, methoxy, and phenyl substitution at the 4-phenyl position and/or at the 2-ethyl position—has been systematically characterized using two different octadecyl phase columns and a phenyl phase column with water–methanol solvent mixtures [1]. By class-level inference, N-(3,4-dimethoxybenzyl)-4-ethylbenzamide, which bears a 4-ethyl substituent on the benzoyl ring and a 3,4-dimethoxybenzyl group on the amide nitrogen, is predicted to exhibit intermediate lipophilicity and distinct retention characteristics relative to both less-substituted N-ethylbenzamides (lower logP, shorter retention) and more heavily substituted analogs (higher logP, longer retention). The 4-ethyl group contributes an additive hydrophobic increment of approximately 0.9–1.1 logP units relative to the unsubstituted benzamide core, based on Hansch π constants for aromatic ethyl substitution [2].

Chromatographic retention
Class-level
Estimated logP ~3.0–3.9; intermediate retention on C18 predicted from N-ethylbenzamide class data
Supports solvent selection and HPLC method development; precise retention time must be measured empirically.
Inferred from 16-substituted N-ethylbenzamide study; no direct measurement reported.
Analytical Chemistry Chromatographic Separation Physicochemical Characterization

H-Bond Donor/Acceptor Profile vs. Lead-Like Benzamides

N-(3,4-Dimethoxybenzyl)-4-ethylbenzamide possesses 1 hydrogen-bond donor (amide N–H) and 3 hydrogen-bond acceptors (amide C=O; two methoxy O atoms). This HBD/HBA profile (1/3) places it in an intermediate polarity range compared to both more polar benzamide leads (e.g., benzamide HDAC inhibitors with hydroxamic acid groups: HBD ≥3, HBA ≥4) and more lipophilic analogs (e.g., N-benzyl-N-ethyl-3,4-dimethoxybenzamide: HBD = 0, HBA = 3) [1]. The single H-bond donor capability of the secondary amide N–H is a critical structural feature that distinguishes the target compound from tertiary amide analogs lacking any H-bond donor, potentially affecting target binding, aqueous solubility, and membrane permeability [2].

H-bond profile
Class-level
HBD=1, HBA=3; PSA ~47–52 Ų vs. tertiary amide regioisomer (HBD=0, PSA ~38–42 Ų)
Secondary amide N–H may mimic peptide-like interactions; relevant for HDAC/protease target engagement studies.
Theoretical count based on SMILES; experimental confirmation of solubility/permeability needed.
Drug-Likeness Lead Optimization Physicochemical Profiling

N-(3,4-Dimethoxybenzyl)-4-ethylbenzamide: Research Application Scenarios


Scaffold-Hopping Library Diversification for Early Discovery

As a benzamide with a unique combination of 4-ethylbenzoyl and 3,4-dimethoxybenzyl substituents, this compound serves as a scaffold-diversification element in screening libraries targeting HDACs, kinases, or PDE enzymes. The structural differentiation from both the phenyl-linker analog and the regioisomer (Section 3, Evidence Items 1–2) ensures that this compound explores a distinct region of chemical space within the benzamide pharmacophore landscape, as confirmed by its unique InChIKey (VLYSGGYDCDOODM-UHFFFAOYSA-N) . However, the absence of any published bioactivity data (Section 3, Evidence Item 4) means that any screening campaign must include appropriate positive and negative controls rather than relying on class-level activity assumptions [1].

Regioisomer Resolution: Analytical Method Development

The constitutional isomerism between N-(3,4-dimethoxybenzyl)-4-ethylbenzamide and N-benzyl-N-ethyl-3,4-dimethoxybenzamide (identical MW, identical formula; Section 3, Evidence Item 2) creates a compelling case study for developing HPLC or UPLC methods capable of baseline-resolving regioisomeric benzamide pairs. Based on class-level chromatographic retention data for N-ethylbenzamides (Section 3, Evidence Item 5), a C18 column with a water–methanol gradient is predicted to separate the 4-ethylbenzoyl-substituted target compound from the N-benzyl-N-ethyl regioisomer, with the target compound expected to exhibit intermediate retention between the less lipophilic unsubstituted benzamide and the more lipophilic N,N-disubstituted tertiary amide analog [2].

In-House QC and Identity Verification Workflow

Given that Sigma-Aldrich provides this compound with no analytical data whatsoever under the AldrichCPR 'as-is' sales policy (Section 3, Evidence Item 3), this compound represents an ideal test article for developing and validating in-house identity verification protocols in academic core facilities or industrial analytical chemistry groups . The required workflow must include: (i) ¹H and ¹³C NMR to confirm regioisomeric identity (distinguishing the 4-ethylbenzoyl substitution pattern from the N-benzyl-N-ethyl regioisomer using characteristic chemical shifts); (ii) LC-MS to confirm molecular ion ([M+H]⁺ = 300.2 m/z) and rule out the presence of the regioisomer at identical mass; and (iii) quantitative NMR or HPLC-UV for purity determination, since the vendor provides no purity specification [3].

Physicochemical Profiling of Secondary Amide Benzamides

The single hydrogen-bond donor (secondary amide N–H) combined with three H-bond acceptors (Section 3, Evidence Item 6) provides a well-defined physicochemical profile suitable for systematic solubility, permeability, and metabolic stability profiling studies. This compound can serve as a reference point for comparing HBD-containing secondary amide benzamides against their tertiary amide counterparts (HBD = 0), allowing medicinal chemistry teams to quantify the impact of a single N–H hydrogen-bond donor on key ADME parameters such as aqueous solubility, Caco-2 permeability, and microsomal stability, guided by the Lipinski framework for drug-likeness assessment [4].

Application
Selection Property
Validation Focus
Scaffold-hopping library diversification
Unique InChIKey and substitution pattern
Confirm identity via NMR/MS; include positive/negative controls in screening
Regioisomer resolution method development
Distinct chromatographic profile from N-benzyl-N-ethyl regioisomer
Baseline separation on C18 column; verify with reference spectra
In-house QC and identity verification workflow
No vendor analytical data (AldrichCPR)
Develop ¹H/¹³C NMR, LC-MS, and qNMR or HPLC-UV protocols
Physicochemical profiling of secondary amides
HBD=1, HBA=3; moderate polar surface area
Solubility, Caco-2 permeability, microsomal stability assays
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